N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
“N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolinone moiety and a pyrrole ring, which are connected through a benzamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” typically involves the following steps:
Formation of the Indolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative, under reducing conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a coupling reaction with a suitable pyrrole derivative.
Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the indolinone ring can be reduced to form hydroxyindoline derivatives.
Substitution: The benzamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyindoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indolinone and pyrrole derivatives.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” would depend on its specific biological target. Generally, indolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The pyrrole ring may also contribute to binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Indolinone Derivatives: Compounds like sunitinib and indomethacin, which have therapeutic applications.
Pyrrole Derivatives: Compounds like pyrrolnitrin and atorvastatin, known for their biological activities.
Uniqueness
“N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” is unique due to the combination of the indolinone and pyrrole moieties, which may confer distinct biological properties and potential therapeutic benefits compared to other similar compounds.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18-12-14-11-15(5-8-17(14)21-18)20-19(24)13-3-6-16(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCYKECRMYFYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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